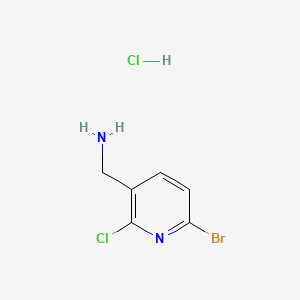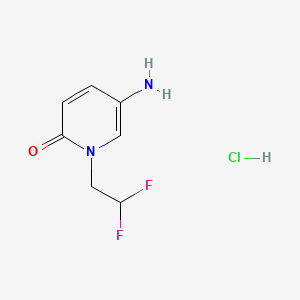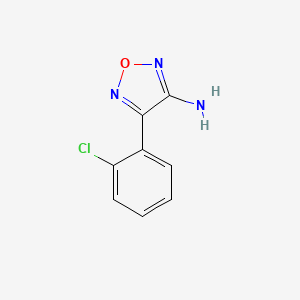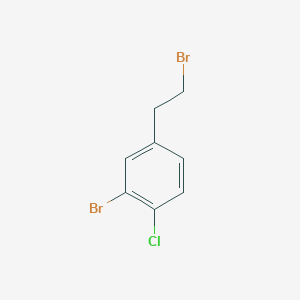
Silane, trimethyl(2,4,6-tribromophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(2,4,6-tribromophenoxy)- is a chemical compound with the molecular formula C9H11Br3OSi. It is characterized by the presence of a silane group bonded to a trimethyl group and a 2,4,6-tribromophenoxy group. This compound is notable for its unique structure, which includes multiple bromine atoms and a phenoxy group, making it an interesting subject for various chemical studies .
Métodos De Preparación
The synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)- typically involves the reaction of trimethylsilyl chloride with 2,4,6-tribromophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,4,6-tribromophenol+trimethylsilyl chloride→Silane, trimethyl(2,4,6-tribromophenoxy)-+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Silane, trimethyl(2,4,6-tribromophenoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and other related compounds.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, trimethyl(2,4,6-tribromophenoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-oxygen bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(2,4,6-tribromophenoxy)- involves its ability to form stable bonds with other molecules through its silane group. This allows it to act as a cross-linking agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Silane, trimethyl(2,4,6-tribromophenoxy)- can be compared with other similar compounds such as:
Trimethylsilyl chloride: A precursor in the synthesis of various silane compounds.
2,4,6-tribromophenol: A key reactant in the synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)-.
Trimethylsilyl ethers: Compounds with similar silane groups but different substituents.
The uniqueness of Silane, trimethyl(2,4,6-tribromophenoxy)- lies in its combination of a silane group with a tribromophenoxy group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
55454-60-9 |
|---|---|
Fórmula molecular |
C9H11Br3OSi |
Peso molecular |
402.98 g/mol |
Nombre IUPAC |
trimethyl-(2,4,6-tribromophenoxy)silane |
InChI |
InChI=1S/C9H11Br3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Clave InChI |
DPLVCJQKKTYFED-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)

![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)




![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)

